molecular formula C15H35NOSi B12070099 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine

9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine

Cat. No.: B12070099
M. Wt: 273.53 g/mol
InChI Key: CUXQQZWCJCBYNW-UHFFFAOYSA-N
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Description

9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a nonan-1-amine backbone. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine typically involves the protection of a hydroxyl group on a nonan-1-amine precursor. The reaction generally proceeds as follows:

    Starting Material: Nonan-1-amine.

    Protecting Group Addition: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

    Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of nonan-1-amine and TBDMS-Cl.

    Optimized Conditions: Use of automated reactors to maintain precise temperature and solvent conditions.

    Purification: The product is purified using techniques such as distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection.

Major Products

    Oxidation: Formation of oxides or hydroxylamines.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of deprotected nonan-1-amine or other functionalized derivatives.

Scientific Research Applications

9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine is used in various scientific research applications:

    Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.

    Biology: In the synthesis of biologically active molecules where selective protection is required.

    Medicine: In the development of pharmaceuticals where specific functional groups need to be protected during synthesis.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine involves the stabilization of the hydroxyl group through the TBDMS protecting group. This protection prevents the hydroxyl group from participating in unwanted side reactions, allowing for selective reactions at other sites on the molecule. The TBDMS group can be removed under specific conditions, such as treatment with TBAF, to reveal the free hydroxyl group when needed.

Comparison with Similar Compounds

Similar Compounds

    9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol: Similar structure but with the hydroxyl group at the second position.

    9-((tert-Butyldimethylsilyl)oxy)nonan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine is unique due to the presence of both the TBDMS protecting group and the amine functionality. This combination allows for selective protection and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H35NOSi

Molecular Weight

273.53 g/mol

IUPAC Name

9-[tert-butyl(dimethyl)silyl]oxynonan-1-amine

InChI

InChI=1S/C15H35NOSi/c1-15(2,3)18(4,5)17-14-12-10-8-6-7-9-11-13-16/h6-14,16H2,1-5H3

InChI Key

CUXQQZWCJCBYNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCN

Origin of Product

United States

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